(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid
Description
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid is a chiral compound featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a 3,4-dichlorophenyl substituent, and a butanoic acid backbone. The Fmoc group is widely used in peptide synthesis to protect amine functionalities during solid-phase synthesis, enabling selective deprotection under mild basic conditions . The 3,4-dichlorophenyl moiety contributes to hydrophobic interactions and may enhance binding affinity in biological systems, while the butanoic acid group provides polarity, influencing solubility and reactivity. This compound is primarily utilized in medicinal chemistry for developing peptide-based therapeutics and protease inhibitors, leveraging its stereochemical specificity and structural rigidity.
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21Cl2NO4/c26-22-10-9-15(12-23(22)27)11-16(13-24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,16,21H,11,13-14H2,(H,28,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVROSHMPZXMHHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)Cl)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 3,4-dichlorophenyl isocyanate with a suitable amine to form an intermediate, which is then further reacted with fluorenylmethoxycarbonyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Conducted under acidic or basic conditions, depending on the desired product.
Reduction: Usually performed in anhydrous solvents to prevent side reactions.
Substitution: Often carried out in polar aprotic solvents to enhance the reactivity of the nucleophile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Mechanism of Action
The mechanism of action of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies using techniques like stable isotope tracers and mass spectrometry can help elucidate these mechanisms .
Comparison with Similar Compounds
Comparison with Structural Analogs
Enantiomeric Comparison: (R)- vs. (S)-Isomer
The (R)-enantiomer exhibits distinct biological activity compared to its (S)-counterpart. For example, in a study targeting κ-opioid receptors, the (R)-isomer demonstrated 5-fold higher binding affinity (IC₅₀ = 12 nM) than the (S)-isomer (IC₅₀ = 60 nM), attributed to steric complementarity with the receptor’s chiral pocket . Both isomers share identical physicochemical properties (e.g., melting point: 168–170°C; logP: 3.8) but differ in optical rotation ([α]²⁵D: +34° for R vs. -32° for S).
Fmoc-Protected Amino Acid Derivatives
Compared to other Fmoc-amino acids, such as Fmoc-L-phenylalanine and Fmoc-L-leucine, the 3,4-dichlorophenyl group in the target compound confers:
- Enhanced Lipophilicity : logP = 3.8 vs. 2.5 (Fmoc-L-phenylalanine) and 2.1 (Fmoc-L-leucine).
- Improved Metabolic Stability: Half-life in human liver microsomes increased by 40% compared to non-halogenated analogs .
- Higher Aggregation Tendency : Critical micelle concentration (CMC) for the target compound in aqueous solution is 0.05 mM, lower than Fmoc-L-phenylalanine (0.15 mM), suggesting stronger self-assembly due to hydrophobic and π-π interactions .
Non-Fmoc Dichlorophenyl-Containing Compounds
Compounds like 3,4-dichlorophenylacetic acid lack the Fmoc group, resulting in:
- Reduced Steric Hindrance : Enables faster enzymatic hydrolysis (e.g., 90% degradation in 24 hours vs. <10% for the Fmoc-protected compound under identical conditions) .
- Lower Synthetic Versatility : The absence of the Fmoc group limits their utility in stepwise peptide elongation.
Solubility and Stability
| Property | Target Compound | Fmoc-L-Phenylalanine | 3,4-Dichlorophenylacetic Acid |
|---|---|---|---|
| Water Solubility (mg/mL) | 0.8 | 1.5 | 2.2 |
| Plasma Stability (t₁/₂) | 6.2 hours | 4.8 hours | 1.5 hours |
| CMC (mM) | 0.05 | 0.15 | N/A |
The reduced aqueous solubility of the target compound compared to analogs is attributed to the hydrophobic 3,4-dichlorophenyl group and Fmoc moiety . However, its plasma stability surpasses non-Fmoc derivatives due to steric protection of the amine group.
Methodological Considerations for Compound Comparison
Similarity assessment methods, such as Tanimoto coefficients or molecular docking, must account for stereochemistry and substituent effects. For instance, the target compound shares a Tanimoto index of 0.85 with Fmoc-L-phenylalanine but only 0.35 with non-Fmoc analogs, underscoring the critical role of functional groups in similarity metrics .
Biological Activity
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid, also known by its CAS number 269396-57-8, is a compound with significant potential in medicinal chemistry. Its structure incorporates a fluorenyl moiety, which is known to enhance biological activity through various mechanisms. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C25H21Cl2NO4, with a molecular weight of 470.35 g/mol. The compound features a fluorenyl group, which is critical for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C25H21Cl2NO4 |
| Molecular Weight | 470.35 g/mol |
| CAS Number | 269396-57-8 |
| Storage Conditions | Sealed at 2-8°C |
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors in the body. The fluorenyl group enhances binding affinity to hydrophobic pockets in proteins, while the carbonyl and amino groups facilitate interactions through hydrogen bonding and π-π stacking. This dual action can modulate the activity of target proteins involved in various biological pathways.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory Activity : Similar compounds have shown promise as anti-inflammatory agents by inhibiting key enzymes involved in inflammatory processes.
- Anticancer Potential : The structural features allow for modulation of signaling pathways related to tumor growth, making it a candidate for cancer therapy.
- Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes linked to disease progression.
Case Studies and Research Findings
A review of recent literature reveals several studies focusing on the biological activity of related fluorenone derivatives and their potential applications:
- Study on Enzyme Inhibition : A study highlighted that fluorenone derivatives exhibit significant inhibition against Mycobacterium tuberculosis by targeting the enoyl acyl carrier protein reductase (ENR) enzyme involved in fatty acid biosynthesis .
- Antiproliferative Effects : Research demonstrated that modifications to the fluorenone structure could enhance antiproliferative activity against cancer cell lines by acting as type I topoisomerase inhibitors .
Comparative Analysis
To better understand the biological activities associated with this compound, a comparison with other related compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (R)-3-(9H-Fluoren-9-yl)methoxycarbonyl amino acid | Fluorenyl backbone | Anti-inflammatory |
| 9-Fluorenone | Aromatic ketone | Antimicrobial properties |
| Fluorene derivatives | Various functional groups | Anticancer activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
